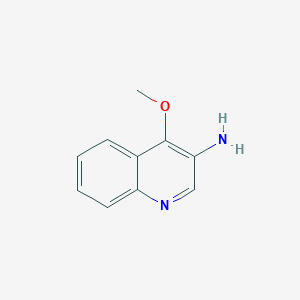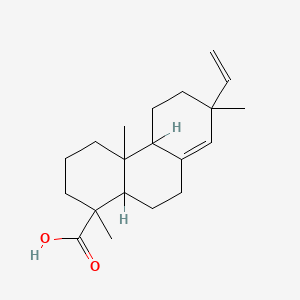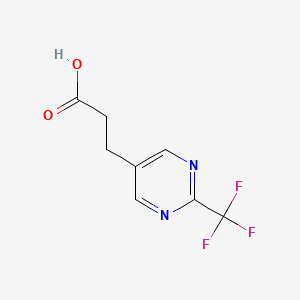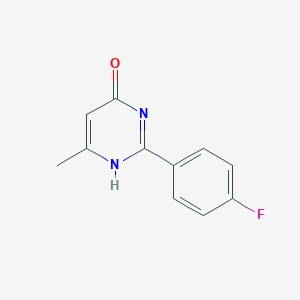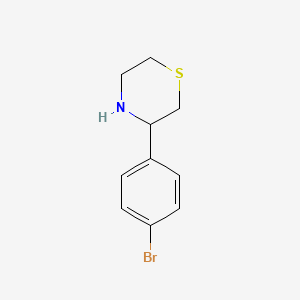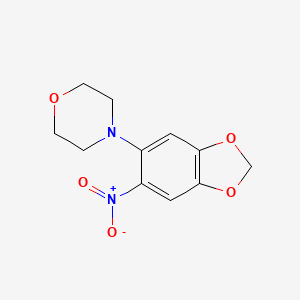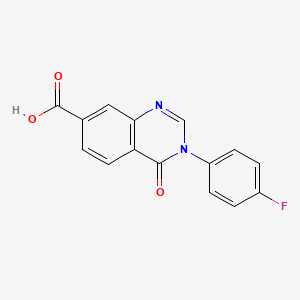
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Descripción general
Descripción
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C9H11BrN2O4 and its molecular weight is 291.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ultrasound-Assisted Synthesis
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been utilized in the ultrasound-assisted synthesis of imidazole derivatives. A study by Nagargoje et al. (2012) demonstrated a one-pot, three-component condensation approach using diethyl bromophosphate as an oxidant to form trisubstituted imidazole compounds. The process offers advantages such as simplicity, reduced time, and increased yields (Nagargoje et al., 2012).
Synthesis of Imidazole Derivatives
Brown et al. (1983) explored the synthesis of imidazole-2,4-dicarboxylic acid derivatives, including the preparation of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate. This synthesis involved multiple steps, such as reaction with p-methoxybenzylamine, diazotisation, and subsequent reactions to produce various derivatives (Brown et al., 1983).
Intermediate in Olmesartan Synthesis
Wen et al. (2006) reported the improved synthesis of diethyl 2-(n-propyl)1H-imidazole-4,5-dicarboxylate, an intermediate in the synthesis of olmesartan, a non-peptide angiotensin II receptor antagonist. Their methodology involved the use of diaminomaleonitrile and trimethyl orthobutyrate as starting materials, leading to high yields (Wen et al., 2006).
Antidepressant Activity Study
Khaliullin et al. (2017) synthesized salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid to evaluate their antidepressant activities. Their study revealed significant antidepressant activity in synthesized compounds following single intraperitoneal injection in male mice (Khaliullin et al., 2017).
Structural Analysis
Obledo-Benicio et al. (2020) conducted a structural analysis of compounds derived from diethyl 2-oxo and diethyl 2-thioxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, studying intramolecular interactions through X-ray diffraction and computational analysis (Obledo-Benicio et al., 2020).
In Vitro Antiplatelet Aggregation Screening
Momin et al. (2014) synthesized and screened fluorinated derivatives of diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate for antiplatelet aggregation activity. They found that these compounds exhibited concentration-dependent antiplatelet aggregation activity, indicating potential therapeutic applications (Momin et al., 2014).
Propiedades
IUPAC Name |
diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-3-15-7(13)5-6(8(14)16-4-2)12-9(10)11-5/h3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJVHWZSXJKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



